molecular formula C14H23NO5 B8309904 (S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid

Cat. No.: B8309904
M. Wt: 285.34 g/mol
InChI Key: ZHIHESGLXIWCGP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acid, hydroxyl derivatives, and various substituted products depending on the specific reaction conditions .

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-7-methyl-5-oxooct-6-enoic acid is unique due to its specific structure, which includes a double bond and a Boc-protected amino group. This combination of features makes it particularly useful in selective synthetic transformations and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-7-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-6-enoic acid

InChI

InChI=1S/C14H23NO5/c1-9(2)8-10(16)6-7-11(12(17)18)15-13(19)20-14(3,4)5/h8,11H,6-7H2,1-5H3,(H,15,19)(H,17,18)/t11-/m0/s1

InChI Key

ZHIHESGLXIWCGP-NSHDSACASA-N

Isomeric SMILES

CC(=CC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC(=CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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